![molecular formula C13H10N4O2 B2366847 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 832739-45-4](/img/structure/B2366847.png)
2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C13H10N4O2 . It is a member of the pyrazolo[1,5-a]pyrimidine family .
Synthesis Analysis
The synthesis of 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine and related compounds has been reported in several studies . For instance, a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C has been used . The yield of the 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines was reported to be between 88–96% .Molecular Structure Analysis
The molecular structure of 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine has been analyzed using techniques such as single-crystal diffractometry . The compound has been described as a yellow plate with a molar mass of 310.32 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine include an average mass of 254.244 Da and a monoisotopic mass of 254.080383 Da . Other properties, such as solubility and stability, are not explicitly mentioned in the retrieved sources.Scientific Research Applications
Antimicrobial and Antioxidant Activities
One significant application of derivatives of pyrazolo[1,5-a]pyrimidine, including compounds like 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine, is in the field of antimicrobial and antioxidant research. Studies have shown that these derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, they display notable antioxidant activities, with some compounds demonstrating higher activity than Vitamin C (Şener, Erişkin, Yavuz, & Şener, 2017).
Privileged Structure in Combinatorial Synthesis
Pyrazolo[1,5-a]pyrimidine compounds are recognized for their 'privileged structure' in combinatorial chemistry. This refers to the core molecule's ability to interact with multiple types of biological targets, making it a valuable framework for synthesizing a diverse array of biologically active compounds. This class has been used to create a chemical set of over 400 compounds, highlighting its versatility and importance in drug discovery (Gregg, Tymoshenko, Razzano, & Johnson, 2007).
Potential in Tumor Imaging
Another fascinating application is in tumor imaging. Pyrazolo[1,5-a]pyrimidine derivatives have been used to create radiolabeled probes for Positron Emission Tomography (PET) imaging. These compounds have shown promise in the visualization of tumors, indicating their potential use in diagnostic medicine (Xu et al., 2012).
Fungicidal Properties
Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized as structural analogues of systemic fungicides, like carboxin. Some of these compounds have demonstrated high levels of fungicidal activity against various fungal species, suggesting their potential utility in agricultural applications (Huppatz, 1985).
Development of Fluorescent Probes
Moreover, these compounds have been explored for their fluorescent properties. Adjustments in the substitution patterns on the pyrazolo[1,5-a]pyrimidine framework have been linked to changes in fluorescent spectral properties, paving the way for their use in developing new fluorescent probes for biological and chemical applications (Wu et al., 2008).
Future Directions
The future directions for research on 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine and related compounds could include further exploration of their potential applications in medicine, particularly as inhibitors of protein kinases . Additionally, their optical properties could be exploited for use in materials science .
properties
IUPAC Name |
2-methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-9-7-13-14-6-5-12(16(13)15-9)10-3-2-4-11(8-10)17(18)19/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAPSRJCCLGDKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine |
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